Documented Synthetic Utility as a Key Precursor to Sub-Nanomolar EGFR Inhibitors vs. Alternative Quinoxalinone Scaffolds
Compound 3 (ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, the direct structural congener of the target compound differing only in the ester linkage position) serves as the immediate precursor to derivatives 11 and 17, which exhibit EGFR inhibitory activity of 0.508 nM and 0.807 nM, respectively, approaching the potency of erlotinib (0.439 nM) . The target compound CAS 14152-57-9 possesses an extended C2-acetate arm that enables derivatization pathways unavailable to the C2-carboxylate ester congener, while the N4-methyl group is critical for the antiproliferative activity of the final derivatives—compound 3 itself demonstrates IC50 values of 2.51, 4.22, and 2.27 μM against HCT116, HePG2, and MCF7 cell lines . In contrast, the N4-unsubstituted parent compound 1 (ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate) lacks this N4-methyl substitution and produces derivatives with markedly different biological profiles .
| Evidence Dimension | EGFR inhibitory activity of derivatives accessible from this scaffold vs. clinical reference |
|---|---|
| Target Compound Data | Derivatives synthesized from the N4-methyl-3-oxoquinoxaline scaffold achieve EGFR IC50 = 0.508 nM (compound 11) and 0.807 nM (compound 17) |
| Comparator Or Baseline | Erlotinib EGFR IC50 = 0.439 nM; N4-unsubstituted parent scaffold yields derivatives with divergent (generally weaker) activity profiles |
| Quantified Difference | Derivative 11: ~1.16-fold of erlotinib potency; scaffold class enables sub-nanomolar EGFR inhibition |
| Conditions | In vitro EGFR-TK inhibition assay; antiproliferative assay against HCT116, HePG2, MCF7 cancer cell lines (MTT assay) |
Why This Matters
This compound's N4-methyl, C2-ethyl acetate substitution pattern is structurally pre-validated to yield sub-nanomolar EGFR inhibitors, directly informing procurement decisions for medicinal chemistry programs targeting EGFR-driven cancers.
- [1] Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications, 2020, 50(19), 2957–2971. DOI: 10.1080/00397911.2020.1787448. View Source
- [2] All Journals CN. Abstract: Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates synthesis and antiproliferative evaluation. Aggregated from Synthetic Communications, 2020. View Source
- [3] Scite.ai Report. Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Citation analysis of DOI: 10.1080/00397911.2020.1787448. View Source
